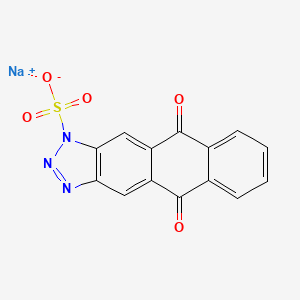
Sodium 5,10-dihydro-5,10-dioxo-1H-anthra(2,3-d)triazolesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate is a chemical compound with the molecular formula C14H6N3NaO5S It is known for its unique structure, which includes an anthraquinone core fused with a triazole ring and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromic acid or potassium dichromate.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Sulfonation: The final step involves the sulfonation of the anthraquinone-triazole intermediate using sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the anthraquinone core.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: In industrial settings, it can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 5,10-dioxo-5,10-dihydro-1H-anthra[2,3-d][1,2,3]triazole-11-sulfonate
- Anthraquinone derivatives
- Triazole derivatives
Uniqueness
Sodium 5,10-dihydro-5,10-dioxo-1H-anthra[2,3-d]triazolesulfonate is unique due to its combination of an anthraquinone core, a triazole ring, and a sulfonate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
93918-96-8 |
|---|---|
Molekularformel |
C14H6N3NaO5S |
Molekulargewicht |
351.27 g/mol |
IUPAC-Name |
sodium;5,10-dioxonaphtho[2,3-f]benzotriazole-3-sulfonate |
InChI |
InChI=1S/C14H7N3O5S.Na/c18-13-7-3-1-2-4-8(7)14(19)10-6-12-11(5-9(10)13)15-16-17(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
AEXTUKMNBHBFAH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)N(N=N4)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


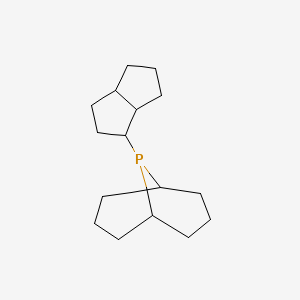
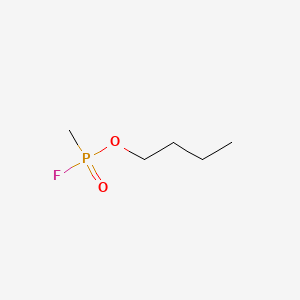
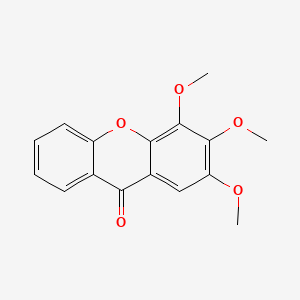
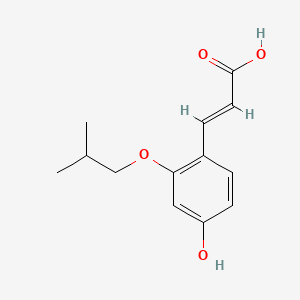

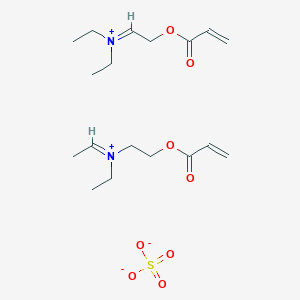



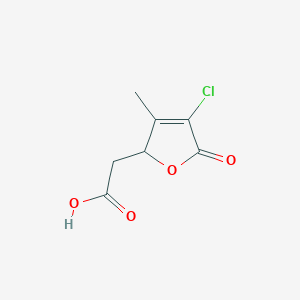
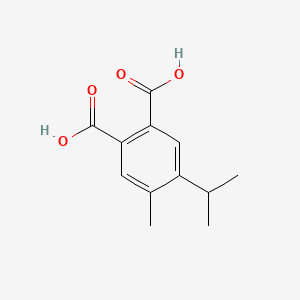
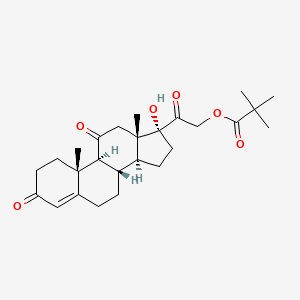
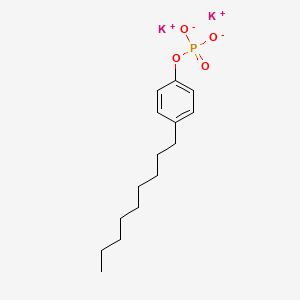
![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)
